N-((5,6-diméthyl-1H-benzimidazol-2-yl)méthyl)benzènecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

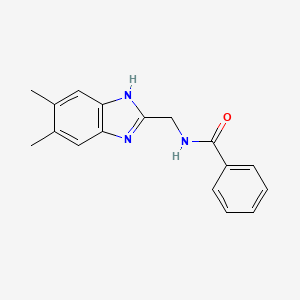

N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring substituted with dimethyl groups at positions 5 and 6, and a benzenecarboxamide moiety attached to the benzimidazole ring via a methyl group.

Applications De Recherche Scientifique

N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

It’s known that benzimidazole derivatives have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Mode of Action

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Biochemical Pathways

It’s known that benzimidazole derivatives have been studied for their effects on various biochemical pathways, including those involved in inflammation and cancer .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives are generally influenced by the presence and position of functional groups on the benzimidazole core .

Result of Action

Benzimidazole derivatives have been studied for their potential anticancer effects .

Action Environment

The action of benzimidazole derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the patient, and the specific characteristics of the disease being treated .

Méthodes De Préparation

The synthesis of N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may include the use of catalytic redox cycling based on Ce(IV)/Ce(III)/H2O2 redox-mediated oxidation of Schiff intermediates derived from aromatic 1,2-phenylenediamines and aromatic aldehydes . The reaction conditions often involve heating in an alkaline alcoholic solution or using acetonitrile as a solvent .

Analyse Des Réactions Chimiques

N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring.

Comparaison Avec Des Composés Similaires

N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide can be compared with other benzimidazole derivatives such as:

Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.

Mebendazole: Another antiparasitic drug with a broad spectrum of activity against gastrointestinal parasites.

Thiabendazole: Used primarily as an antifungal agent.

The uniqueness of N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide lies in its specific substitution pattern and the presence of the benzenecarboxamide moiety, which may confer distinct pharmacological properties compared to other benzimidazole derivatives .

Activité Biologique

N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties. These compounds exhibit various biological activities, including:

- Antimicrobial : Effective against bacteria and fungi.

- Antiviral : Inhibitory effects on viral replication.

- Antitumor : Potential in cancer therapy.

- Anti-inflammatory : Reduction of inflammation markers.

The structural framework of benzimidazoles allows for modifications that enhance their biological efficacy and selectivity against specific targets.

Structure and Properties

N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide has the following chemical structure:

Key Structural Features

- Benzimidazole Core : The 5,6-dimethyl substitution enhances lipophilicity and bioavailability.

- Carboxamide Functionality : Contributes to hydrogen bonding interactions, potentially increasing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. In a comparative study, N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Organism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 2 (Norfloxacin) |

| Escherichia coli | 8 | 4 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 16 | 8 (Gentamicin) |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have shown that N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Case Studies

-

Study on Antitumor Effects :

- A study assessed the effects of N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 10 μM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.

-

Antiviral Activity Assessment :

- Another study evaluated the antiviral potential against Herpes Simplex Virus (HSV). The compound exhibited significant antiviral activity with an EC50 value of 20 μM, suggesting its potential as an antiviral agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the benzimidazole core and the carboxamide group significantly influence biological activity. For instance:

- Substituents on the benzene ring can enhance or reduce antimicrobial potency.

- The presence of electron-donating groups increases lipophilicity and may improve membrane permeability.

Propriétés

IUPAC Name |

N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-8-14-15(9-12(11)2)20-16(19-14)10-18-17(21)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJAPMAFKYPWBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.